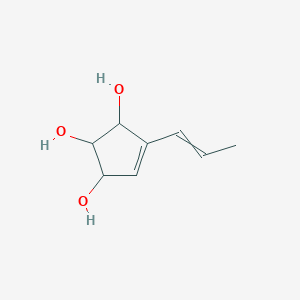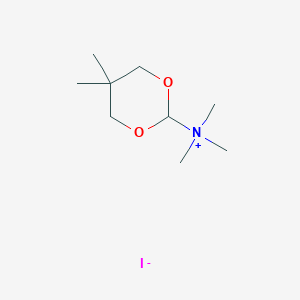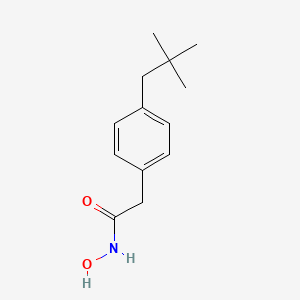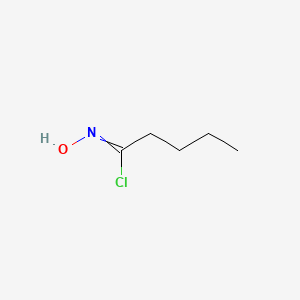
Benzoic acid;4-chloro-3-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;4-chloro-3-methoxyphenol is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a chloro group at the 4-position and a methoxy group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;4-chloro-3-methoxyphenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-3-methoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;4-chloro-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenols or other reduced derivatives .
Aplicaciones Científicas De Investigación
Benzoic acid;4-chloro-3-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It serves as an intermediate in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Benzoic acid;4-chloro-3-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes. In medicinal applications, it may act on specific enzymes or receptors to exert its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-chloro-: Similar structure but lacks the methoxy group.
Benzoic acid, 3-chloro-: Similar structure but with the chloro group at the 3-position.
Benzoic acid, 4-methoxy-: Similar structure but lacks the chloro group
Uniqueness
Benzoic acid;4-chloro-3-methoxyphenol is unique due to the presence of both chloro and methoxy substituents, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse chemical transformations and applications that are not possible with the simpler analogs .
Propiedades
Número CAS |
63014-41-5 |
|---|---|
Fórmula molecular |
C14H13ClO4 |
Peso molecular |
280.70 g/mol |
Nombre IUPAC |
benzoic acid;4-chloro-3-methoxyphenol |
InChI |
InChI=1S/C7H7ClO2.C7H6O2/c1-10-7-4-5(9)2-3-6(7)8;8-7(9)6-4-2-1-3-5-6/h2-4,9H,1H3;1-5H,(H,8,9) |
Clave InChI |
XVUVMUNHULTTLE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)O)Cl.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)
![Isoxazole, 5-[(methylthio)methyl]-3-phenyl-](/img/structure/B14511846.png)

![1-(2-Methylpyridazino[1,6-b]indazol-9(4aH)-yl)ethan-1-one](/img/structure/B14511850.png)
![Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde](/img/structure/B14511854.png)








